

# An In-depth Technical Guide to Ethyl Cyanoacetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl cyanoacetate*

Cat. No.: B033245

[Get Quote](#)

This guide provides comprehensive technical information on **ethyl cyanoacetate**, a pivotal reagent in organic synthesis, particularly for the pharmaceutical industry. It covers its fundamental properties, synthesis protocols, key reactions, and its role as a versatile building block for pharmacologically active molecules.

## 1. Chemical Identification

- IUPAC Name: Ethyl 2-cyanoacetate[1]
- CAS Number: 105-56-6[2][3]
- Synonyms: **Ethyl cyanoacetate**, Cyanoacetic acid ethyl ester, Cyanoacetic ester[1][2]

## 2. Physicochemical Properties

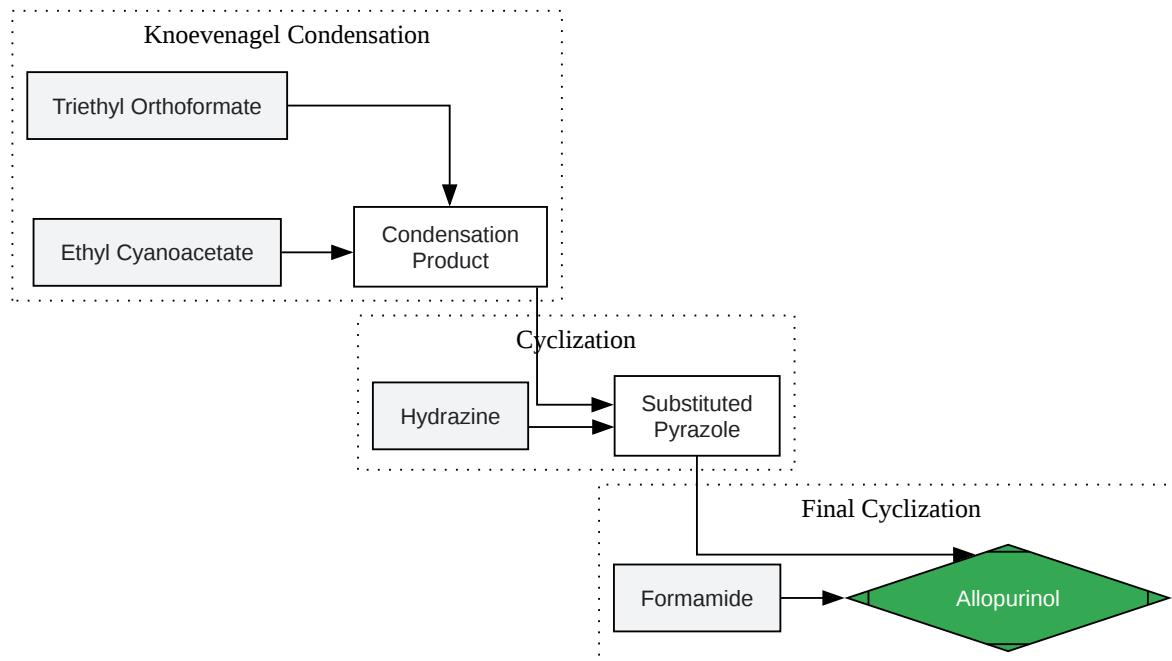
**Ethyl cyanoacetate** is a colorless liquid with a pleasant odor.[2] Its key physical and chemical properties are summarized below for easy reference.

| Property                              | Value                                   | Source(s)                               |
|---------------------------------------|-----------------------------------------|-----------------------------------------|
| Molecular Formula                     | $C_5H_7NO_2$                            | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molar Mass                            | $113.116 \text{ g}\cdot\text{mol}^{-1}$ | <a href="#">[2]</a>                     |
| Density                               | 1.063 g/mL at 25 °C                     | <a href="#">[4]</a> <a href="#">[5]</a> |
| Melting Point                         | -22 °C                                  | <a href="#">[4]</a> <a href="#">[5]</a> |
| Boiling Point                         | 208-210 °C                              | <a href="#">[4]</a> <a href="#">[5]</a> |
| Flash Point                           | >110 °C (>230 °F)                       | <a href="#">[5]</a>                     |
| Refractive Index (n <sub>20/D</sub> ) | 1.418                                   | <a href="#">[4]</a> <a href="#">[5]</a> |
| Vapor Pressure                        | 1 mmHg (67.8 °C)                        | <a href="#">[4]</a> <a href="#">[5]</a> |
| Water Solubility                      | 20 g/L (20 °C)                          | <a href="#">[5]</a>                     |
| Appearance                            | Colorless liquid                        | <a href="#">[2]</a> <a href="#">[6]</a> |
| Odor                                  | Pleasant                                | <a href="#">[2]</a>                     |

### 3. Chemical Reactivity and Applications

**Ethyl cyanoacetate** is a highly versatile synthetic intermediate due to its three distinct reactive centers: the ester group, the nitrile group, and the acidic  $\alpha$ -methylene group situated between them.[\[2\]](#) This unique structure makes it a valuable precursor in the synthesis of a wide range of compounds, particularly heterocyclic molecules that form the core of many pharmaceuticals.[\[2\]](#) [\[7\]](#)

#### Key Reactions:


- Knoevenagel Condensation: The acidic methylene group readily participates in condensation reactions with aldehydes and ketones. This is one of the most important reactions of **ethyl cyanoacetate**, forming the basis for the synthesis of numerous substituted alkenes and heterocyclic systems.[\[2\]](#)[\[4\]](#)
- Michael Addition: The activated methylene group can also act as a nucleophile in Michael additions.[\[2\]](#)

- Cyclization Reactions: It is a key starting material for building heterocyclic rings like pyrimidines, purines, pyrazoles, and pyrroles.[\[2\]](#)

Applications in Drug Development: **Ethyl cyanoacetate** is a fundamental building block for a variety of pharmacologically active substances.[\[2\]](#)[\[8\]](#) Its applications in the synthesis of notable drugs include:

- Allopurinol: Used in the treatment of gout.[\[2\]](#)[\[8\]](#)
- Trimethoprim: A bacteriostatic agent.[\[2\]](#)[\[8\]](#)
- Ethosuximide: An anticonvulsant used to treat epilepsy.[\[2\]](#)[\[8\]](#)
- Purine Derivatives: Serves as a precursor for theophylline, caffeine, and uric acid.[\[2\]](#)
- Folic Acid: A B-vitamin synthesized via a multi-stage process involving **ethyl cyanoacetate**.  
[\[2\]](#)

The workflow for synthesizing a heterocyclic drug, Allopurinol, starting from **ethyl cyanoacetate** is depicted below.

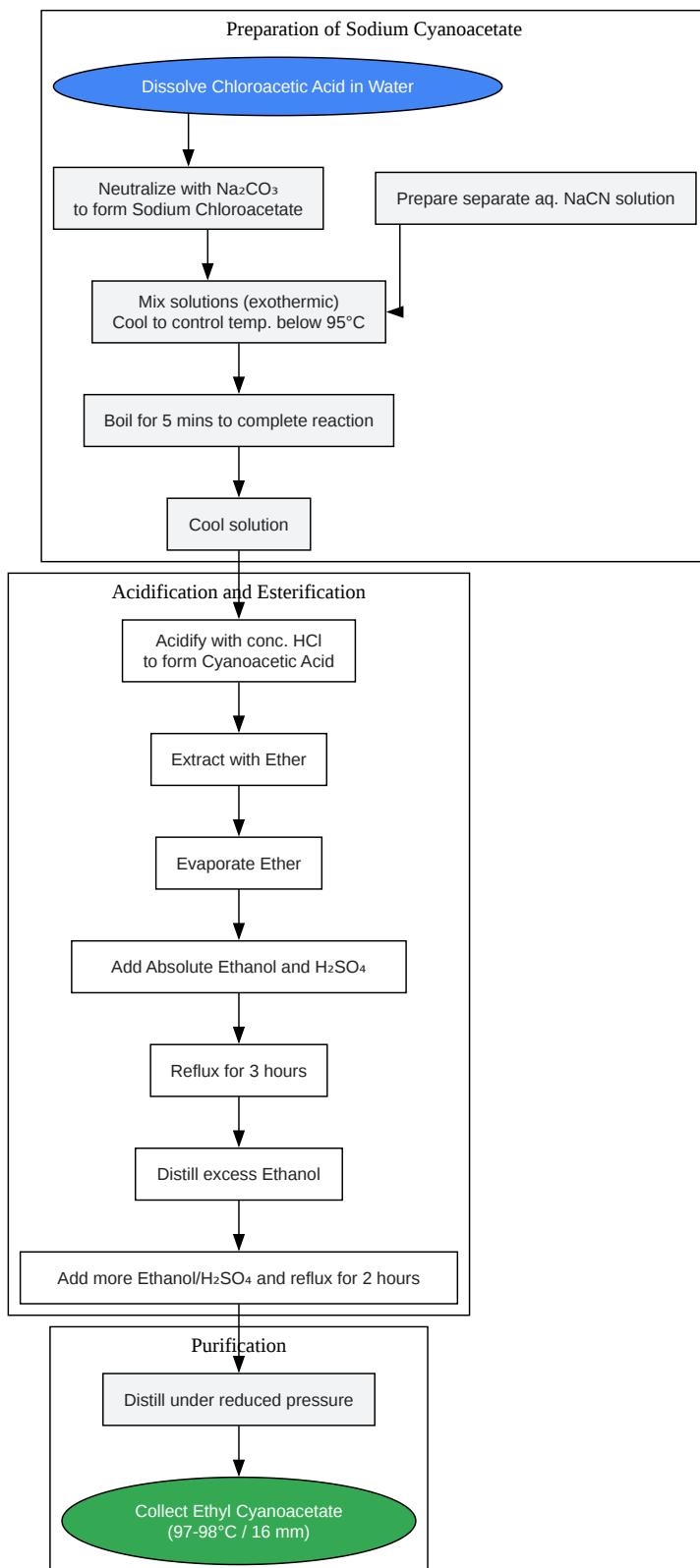


[Click to download full resolution via product page](#)

Caption: Synthesis pathway of Allopurinol from **ethyl cyanoacetate**.

#### 4. Experimental Protocols

Detailed methodologies for the synthesis of **ethyl cyanoacetate** and its subsequent use in a Knoevenagel condensation are provided below.


## Synthesis of Ethyl Cyanoacetate from Chloroacetic Acid

This procedure details the synthesis via the reaction of sodium cyanide with sodium chloroacetate, followed by esterification.[9][10]

## Materials:

- Chloroacetic acid (500 g, 5.3 moles)
- Anhydrous sodium carbonate (~290 g, 2.7 moles)
- Sodium cyanide (97%, 294 g, 5.8 moles)
- Concentrated Hydrochloric Acid
- Absolute ethanol
- Concentrated sulfuric acid
- Water

## Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **ethyl cyanoacetate**.

**Procedure:**

- Preparation of Sodium Cyanoacetate: Dissolve 500 g (5.3 moles) of chloroacetic acid in 700 cc of water in a 5-L round-bottomed flask and warm to 50°C. Neutralize the solution with approximately 290 g of anhydrous sodium carbonate. In a separate container, dissolve 294 g (5.8 moles) of 97% sodium cyanide in 750 cc of water warmed to 55°C.[9][10]
- Reaction: Cool the sodium chloroacetate solution to room temperature and add the sodium cyanide solution with rapid mixing, cooling under a water tap. The temperature will rise rapidly; if it reaches 95°C, add 200 cc of cold water to control the exothermic reaction.[9][10]
- Completion: Once the initial reaction subsides, heat the solution to boiling and boil for five minutes. Afterwards, cool the flask with running water for 30 minutes.[9][10]
- Esterification: Evaporate the resulting alcoholic solution under reduced pressure on a water bath at 50–60°C. To the residue (approx. 540 g), add a mixture of 600 cc of absolute alcohol and 10 cc of concentrated sulfuric acid. Heat this mixture under a reflux condenser for three hours.[9][10]
- Second Esterification: Remove excess alcohol and some water by distillation under reduced pressure. Add another 300 cc of absolute alcohol and 4 cc of concentrated sulfuric acid to the residue and heat again for two hours.[9][10]
- Purification: Place the combined products in a 1-L distilling flask. After removing the solvent, alcohol, and water, distill the ester under reduced pressure. Collect the product at 94–99°C (primarily 97–98°C) at 16 mm pressure. The expected yield is 474–492 g (77–80%) of 97–98% pure **ethyl cyanoacetate**.[9][10]

## Knoevenagel Condensation: Synthesis of Ethyl (1-phenylethylidene)cyanoacetate

This protocol describes a typical Knoevenagel condensation using **ethyl cyanoacetate** and acetophenone.[11]

**Materials:**

- Acetophenone (120 g, 1 mole)

- **Ethyl cyanoacetate** (113 g, 1 mole)
- Ammonium acetate (15.4 g, 0.2 mole)
- Glacial acetic acid (48.0 g, 0.8 mole)
- Benzene (200 ml + 100 ml + 30 ml)
- Anhydrous magnesium sulfate (15 g)

**Procedure:**

- **Setup:** In a 1-L three-necked round-bottomed flask equipped with a stirrer and a constant water separator under a reflux condenser, combine 120 g of acetophenone, 113 g of **ethyl cyanoacetate**, 15.4 g of ammonium acetate, 48.0 g of glacial acetic acid, and 200 ml of benzene.[11]
- **Reaction:** Stir the mixture and heat under reflux for 9 hours. During this time, collect the lower layer (28–33 ml) in the water separator.[11]
- **Workup:** Cool the reaction mixture, add 100 ml of benzene, and extract it with three 100-ml portions of water. Extract the combined aqueous layers with an additional 30 ml of benzene. [11]
- **Drying:** Combine all organic layers and add 15 g of anhydrous magnesium sulfate. Swirl occasionally for 10 minutes, then filter by suction.[11]
- **Purification:** Remove the benzene from the filtrate by distillation under reduced pressure. Distill the residual oil rapidly through a 15-cm column. The yield of ethyl (1-phenylethylidene)cyanoacetate is 113–125 g (52–58%), with a boiling point of 135–160°C at 0.35 mm.[11]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. veeprho.com [veeprho.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. Ethyl cyanoacetate [webbook.nist.gov]
- 4. Ethyl cyanoacetate = 98 105-56-6 [sigmaaldrich.com]
- 5. Ethyl cyanoacetate | 105-56-6 [chemicalbook.com]
- 6. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinfo.com [nbinfo.com]
- 8. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Cyanoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033245#cas-number-and-iupac-name-for-ethyl-cyanoacetate\]](https://www.benchchem.com/product/b033245#cas-number-and-iupac-name-for-ethyl-cyanoacetate)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)